molecular formula C6H2N4O2 B1221820 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile CAS No. 36023-64-0

1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile

Cat. No. B1221820
CAS RN: 36023-64-0
M. Wt: 162.11 g/mol
InChI Key: OTVDGBINMCDFTF-UHFFFAOYSA-N
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Description

“1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile” is a chemical compound with the molecular formula C6H2N4O2 . It has been used in the synthesis of a highly selective Thyroid Hormone Receptor β agonist .


Synthesis Analysis

The synthesis of this compound has been reported in the literature. For example, it was used in the formation of a salt via hydrogen bonding interactions .


Molecular Structure Analysis

The molecular structure of “1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile” has been analyzed in several studies. The supramolecular structure of a salt formed with this compound was rationally designed via hydrogen bonding interactions .


Chemical Reactions Analysis

The chemical reactions involving “1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile” have been studied. For instance, it was used in the formation of a salt via hydrogen bonding interactions . More detailed information about its reactivity can be found in the referenced literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile” have been reported. It has a molecular weight of 162.11 g/mol. It has 2 hydrogen bond donors and 4 hydrogen bond acceptors. Its topological polar surface area is 106 Ų .

Scientific Research Applications

Material Science: Building Blocks for Advanced Materials

This compound serves as a building block in material science, particularly in the synthesis of phthalocyanine blocks . Phthalocyanines are used in a variety of applications, including photovoltaics, gas sensors, and non-linear optics due to their thermal stability and electronic properties.

Organic Synthesis: Heterocyclic Compound Formation

In organic chemistry, 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile is utilized to synthesize heterocyclic compounds . These compounds are crucial in developing pharmaceuticals, agrochemicals, and dyes.

Pharmaceutical Research: Drug Design and Discovery

The compound’s structure is valuable in pharmaceutical research for designing drugs that target specific biological pathways . Its derivatives may act as selective agonists or antagonists for receptors or enzymes.

Analytical Chemistry: Chemical Analysis and Detection

Due to its unique chemical properties, this compound can be used in analytical chemistry for the detection and quantification of various substances through spectrophotometry or chromatography .

Supramolecular Chemistry: Crystal Engineering

1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile: plays a role in crystal engineering, where it’s used to design supramolecular structures via hydrogen bonding interactions . This is significant in the development of new materials with desired physical properties.

Catalysis: Intermediate in Catalytic Reactions

It can act as an intermediate in catalytic reactions, facilitating the transformation of substrates into products with higher efficiency and selectivity .

Environmental Science: Pollutant Detection and Removal

In environmental science, derivatives of this compound could be employed in the detection and removal of pollutants from water and air, contributing to environmental monitoring and remediation efforts .

Biochemistry: Study of Metabolic Pathways

Lastly, in biochemistry, the compound’s derivatives might be used to study and manipulate metabolic pathways, which is essential for understanding disease mechanisms and developing therapeutic strategies .

Mechanism of Action

Mode of Action

It has been reported that the compound can form a salt via hydrogen bonding interactions . This suggests that it may interact with its targets through similar mechanisms, potentially altering their function or activity.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action.

properties

IUPAC Name

5,6-dioxo-1,4-dihydropyrazine-2,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2N4O2/c7-1-3-4(2-8)10-6(12)5(11)9-3/h(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVDGBINMCDFTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(NC(=O)C(=O)N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile

CAS RN

36023-64-0
Record name 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile interact with metal ions?

A: 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile, often deprotonated to its dianionic form (tdpd2−), acts as a bridging ligand, coordinating to metal ions like copper(II), manganese(II), and zinc(II). This interaction forms the basis for constructing one-dimensional and two-dimensional coordination polymers. [, , , ] For example, in the presence of pyrazine, it forms complexes like {[M(H2O)4(pyz)][M(tdpd)2(pyz)]·6(H2O)}n, where M can be Co or Zn. []

Q2: What role does hydrogen bonding play in the supramolecular structures formed by 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile?

A: Hydrogen bonding is crucial in directing the self-assembly of supramolecular structures involving 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile. The molecule can participate in triple hydrogen bond formations. When combined with molecules containing complementary hydrogen bonding sites, like melamine, it creates robust and predictable supramolecular architectures. [, ]

Q3: Has 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile been used in the synthesis of polymers beyond coordination polymers?

A: Yes, 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile serves as a valuable precursor in polyamide synthesis. [] Its dicarbonitrile functionality enables polymerization with diamines, yielding high-melting polyamides with potentially valuable thermal properties.

Q4: Are there any studies investigating the magnetic properties of complexes containing 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile?

A: Research indicates that copper(II) coordination polymers incorporating 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile exhibit antiferromagnetic coupling between the copper(II) ions. [] This suggests potential applications in the field of magnetic materials. Furthermore, in-situ magnetic susceptibility measurements have been used to study the structural transformations of cobalt complexes with 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile and pyrazine ligands. []

Q5: What analytical techniques are commonly employed to characterize 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile and its complexes?

A: Single-crystal X-ray diffraction plays a critical role in determining the crystal structures of 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile-containing complexes. [, , , , , ] Additionally, techniques like powder X-ray diffraction are used to study structural transformations and identify different phases. [] Magnetic susceptibility measurements provide insights into magnetic properties. [, ]

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